N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWCVLCEGAELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core linked to a thiophene-2-carbonyl group and a cyclohexanecarboxamide moiety. The molecular formula is , with a molecular weight of approximately 336.47 g/mol. The presence of these functional groups is indicative of potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Compounds containing sulfonamide or amide groups have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may possess similar properties, potentially effective against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The tetrahydroisoquinoline scaffold has been associated with anticancer activity in various studies. The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study examining the antimicrobial properties of related compounds found that derivatives with thiophene moieties exhibited significant inhibition against various bacterial strains. This suggests that this compound may similarly affect microbial growth .
- Cancer Cell Studies : In vitro studies on tetrahydroisoquinoline derivatives have demonstrated their ability to induce apoptosis in human cancer cell lines. These findings indicate a promising avenue for further research into the compound's anticancer potential .
Comparison with Similar Compounds
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
- Key Difference : Replaces the cyclohexanecarboxamide with a propane-2-sulfonamide group.
- This derivative may exhibit enhanced hydrogen-bonding capacity due to the sulfonyl group’s electronegativity .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Difference: Substitutes the tetrahydroisoquinoline core with a nitro-substituted benzene ring.
- Structural Data :
- This compound demonstrated weak C–H⋯O/S interactions in crystal packing, absent in the cyclohexanecarboxamide derivative .
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Key Difference : Features a benzodithiazine backbone with chlorinated and hydrazine substituents.
- Relevance : Highlights the versatility of thiophene-containing heterocycles in medicinal chemistry, though its bioactivity profile (unreported here) likely diverges due to the dithiazine ring’s redox activity .
Crystallography and Conformation
- Target Compound: No crystallographic data available.
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits two molecules per asymmetric unit with distinct dihedral angles (8.50°–13.53°), influencing packing via C–H⋯O/S interactions .
Research Findings and Implications
- Structural Flexibility: The tetrahydroisoquinoline-thiophene scaffold allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications.
- Pharmacological Potential: Sulfonamide and nitro-substituted analogs suggest pathways for optimizing bioavailability and bioactivity, though toxicity profiles require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
